3-Methoxyfuran-2-carbaldehyde chemical properties
3-Methoxyfuran-2-carbaldehyde chemical properties
An In-depth Technical Guide to 3-Methoxyfuran-2-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of 3-Methoxyfuran-2-carbaldehyde (CAS No: 32487-58-4), a key heterocyclic building block in organic synthesis and medicinal chemistry. The furan scaffold is a versatile core found in numerous bioactive compounds, and the strategic placement of a methoxy group at the 3-position significantly modulates the molecule's electronic profile, lipophilicity, and metabolic stability, rendering it a valuable intermediate for drug development professionals.[1][2] This document delves into its core chemical properties, spectroscopic signature, synthesis protocols, reactivity, and potential applications, with a focus on providing field-proven insights for researchers and scientists.
Physicochemical and Spectroscopic Profile
3-Methoxyfuran-2-carbaldehyde, also known as 3-Methoxy-2-furfuraldehyde, is a colorless to light yellow solid or oily liquid.[3][4] Its fundamental properties are critical for its handling, storage, and application in synthetic chemistry.
Core Chemical Properties
A summary of the key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 32487-58-4 | [3][5] |
| Molecular Formula | C₆H₆O₃ | [4][5] |
| Molecular Weight | 126.11 g/mol | [4] |
| Appearance | Colorless to light yellow oily liquid/solid | [3][4] |
| Boiling Point | ~229.2 °C (Predicted) | [4] |
| Density | ~1.168 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in organic solvents (ethanol, ether, DMF) | [4] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [4] |
Spectroscopic Signature
The structural features of 3-Methoxyfuran-2-carbaldehyde give rise to a distinct spectroscopic profile essential for its identification and characterization.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the aldehydic proton, and the methoxy group protons. The aldehydic proton typically appears as a singlet in the downfield region (δ 9-10 ppm). The two furan ring protons will appear as doublets, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group. The methoxy group will present as a sharp singlet around δ 3.8-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum will display six distinct signals. The most downfield signal corresponds to the aldehydic carbonyl carbon (δ ~175-180 ppm).[6] The carbons of the furan ring will appear in the aromatic region, with their specific shifts determined by the substituents. The methoxy carbon will have a characteristic signal around δ 55-60 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of its functional groups. A strong C=O stretching band for the aldehyde will be prominent around 1700-1720 cm⁻¹.[7] Additionally, C-H stretching bands for the aldehyde group are expected near 2700-2850 cm⁻¹.[7] The C-O stretching of the methoxy group and the furan ether linkage will appear in the 1000-1300 cm⁻¹ region.[7]
Synthesis and Manufacturing
The preparation of 3-Methoxyfuran-2-carbaldehyde is most effectively achieved through the Vilsmeier-Haack formylation of 3-methoxyfuran. This reaction provides a reliable and scalable route to the target compound.[3]
Vilsmeier-Haack Formylation Workflow
The diagram below illustrates the key stages of the synthesis process, from the activation of the formylating agent to the final purification of the product.
Caption: Workflow for the synthesis of 3-Methoxyfuran-2-carbaldehyde.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the formylation of 3-methoxyfuran.[3]
Materials:
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3-Methoxyfuran (1.0 equiv)
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N,N-Dimethylformamide (DMF) (1.35 equiv)
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Oxalyl chloride (1.2 equiv)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Sodium sulfate (Na₂SO₄)
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Silica gel
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Diethyl ether
Procedure:
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Vilsmeier Reagent Preparation: Charge a flask with a solution of N-dimethylformamide in dichloromethane. Cool the solution to 0°C. Add oxalyl chloride dropwise over approximately 15 minutes. Vigorous bubbling and the precipitation of a white solid will be observed. Stir the mixture for an additional 20 minutes at 0°C.
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Formylation: Cool the reaction mixture to -40°C using a dry ice/acetone bath. Add a solution of 3-methoxyfuran in dichloromethane via cannula. A dark-brown color will form during the addition. Stir the reaction for 20 minutes at -40°C.
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Quenching and Extraction: Remove the cooling bath and add saturated aqueous sodium bicarbonate solution. Stir the resulting biphasic mixture vigorously for 6 hours. Partition the layers and extract the aqueous layer twice with dichloromethane.
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Purification: Combine the organic layers and dry over sodium sulfate. Filter the solids and concentrate the filtrate under reduced pressure. Purify the resulting light-yellow solid residue by flash column chromatography on silica gel, eluting with 100% diethyl ether to yield pure 3-Methoxyfuran-2-carbaldehyde.[3]
Causality: The use of oxalyl chloride with DMF generates the electrophilic Vilsmeier reagent in situ. The reaction is conducted at low temperatures (-40°C) to control the reactivity of this potent electrophile and prevent side reactions. The furan ring, activated by the electron-donating 3-methoxy group, undergoes electrophilic substitution preferentially at the C2 position. The vigorous stirring during the bicarbonate quench is essential to neutralize the acidic reaction mixture and decompose any remaining Vilsmeier reagent.
Chemical Reactivity and Mechanisms
The reactivity of 3-Methoxyfuran-2-carbaldehyde is governed by its two primary functional groups: the furan ring and the aldehyde. The interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde group dictates its behavior in chemical transformations.
Caption: Reactivity map of 3-Methoxyfuran-2-carbaldehyde.
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Reactions of the Aldehyde Group: The aldehyde is a primary site for nucleophilic attack. It readily undergoes condensation reactions with amines to form imines, and with active methylene compounds like malonic acid to form substituted propenoic acids.[8][9] It can also be oxidized to the corresponding carboxylic acid or reduced to an alcohol.
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Reactivity of the Furan Ring: The furan ring can participate as a diene in Diels-Alder reactions. While the ring is generally susceptible to electrophilic attack, the presence of the electron-withdrawing aldehyde group at C2 and the activating methoxy group at C3 makes further substitution complex. The methoxy group directs electrophiles to the C2 and C4 positions, while the aldehyde deactivates the ring, particularly at C3 and C5. This complex electronic landscape allows for regioselective functionalization under controlled conditions.
Applications in Research and Drug Development
While direct applications of 3-Methoxyfuran-2-carbaldehyde in late-stage clinical candidates are not widely documented, its value lies in its role as a versatile synthetic intermediate.[1] The furan heterocycle is a privileged scaffold in medicinal chemistry, and modifications, such as the introduction of a methoxy group, are a key strategy in drug design to fine-tune a molecule's properties.[1]
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Scaffold for Bioactive Molecules: The compound serves as a precursor for more complex heterocyclic systems. For example, the core structure is present in benzofuran derivatives that have been investigated as potent tubulin polymerization inhibitors for anticancer therapy.[1] The synthetic accessibility of the aldehyde allows for its elaboration into various side chains and fusion to other ring systems, creating diverse molecular libraries for screening.
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Intermediate in Natural Product Synthesis: Furan derivatives are structural units in many natural products.[10] Compounds like 3-Methoxyfuran-2-carbaldehyde can serve as key starting materials for the total synthesis of complex natural products.
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Flavor and Fragrance Industry: Substituted furfurals can be used as ingredients in spices and flavors to impart specific tastes and aromas.[4]
Safety and Handling
Proper handling of 3-Methoxyfuran-2-carbaldehyde is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate protective measures.
-
GHS Hazard Classification:
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Precautionary Measures:
-
First Aid:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Call a physician if you feel unwell.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13]
-
Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[11]
-
-
Storage and Stability:
References
- 1. benchchem.com [benchchem.com]
- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methoxyfuran-2-carbaldehyde | 32487-58-4 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 3-Methoxyfuran-2-carbaldehyde | C6H6O3 | CID 17756553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
